(4-Methylphenyl)methyl carbamimidothioate
Overview
Description
S-(4-Methylbenzyl)isothiourea hydrochloride: is a chemical compound belonging to the class of isothioureas. These compounds are known for their amphiphilic nature and highly basic isothiourea group. At physiological pH, they exist in a protonated form, which is significant for their biological effects .
Preparation Methods
The synthesis of S-(4-Methylbenzyl)isothiourea hydrochloride typically involves the reaction of substituted benzylhalides with thiourea or its derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods are similar but scaled up to accommodate larger quantities and may involve continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
S-(4-Methylbenzyl)isothiourea hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
S-(4-Methylbenzyl)isothiourea hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Industry: It is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-(4-Methylbenzyl)isothiourea hydrochloride involves the inhibition of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This inhibition can affect various biological processes, including vasodilation and immune response . The compound interacts with the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide .
Comparison with Similar Compounds
S-(4-Methylbenzyl)isothiourea hydrochloride can be compared with other isothiourea derivatives such as:
- S-(3,4-Dichlorobenzyl)isothiourea hydrochloride
- S-(2,4-Dinitrobenzyl)isothiourea hydrochloride
- S-(2,3,4,5,6-Pentabromobenzyl)isothiourea hydrobromide These compounds share similar structures but differ in their substituents, which can affect their biological activity and chemical reactivity. S-(4-Methylbenzyl)isothiourea hydrochloride is unique due to its specific methylbenzyl group, which imparts distinct properties and potential applications .
Properties
IUPAC Name |
(4-methylphenyl)methyl carbamimidothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-7-2-4-8(5-3-7)6-12-9(10)11/h2-5H,6H2,1H3,(H3,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJIOPUMPZSBEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401272905 | |
Record name | (4-Methylphenyl)methyl carbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169559-03-9 | |
Record name | (4-Methylphenyl)methyl carbamimidothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169559-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methylphenyl)methyl carbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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